molecular formula C14H10N2O2 B3323266 N-(4-cyanophenyl)-2-hydroxybenzamide CAS No. 16308-11-5

N-(4-cyanophenyl)-2-hydroxybenzamide

Cat. No.: B3323266
CAS No.: 16308-11-5
M. Wt: 238.24 g/mol
InChI Key: FUAUEJWQTUPNQR-UHFFFAOYSA-N
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Description

Contextualization of the N-Arylbenzamide Scaffold in Contemporary Medicinal Chemistry Research

The N-arylbenzamide scaffold, particularly the salicylanilide (B1680751) (2-hydroxy-N-phenylbenzamide) core, represents a privileged structure in modern medicinal chemistry. nih.govnih.gov Salicylanilides have a long-standing history in therapeutic applications and are recognized for their wide array of biological activities. nih.govnih.gov These compounds are known to exhibit a diverse pharmacological profile, including anticancer, antimicrobial, and anthelmintic properties. nih.govmdpi.com

In the realm of oncology, the N-arylbenzamide scaffold has been extensively investigated. nih.gov Numerous derivatives have demonstrated potent cytotoxic and cytostatic effects against various cancer cell lines. nih.gov The mechanisms underlying these anticancer properties are multifaceted, with some salicylanilides acting as uncouplers of oxidative phosphorylation in mitochondria, a process that can be detrimental to cancer cells. nih.gov Furthermore, research has highlighted the ability of certain salicylanilide derivatives to modulate key cellular signaling pathways implicated in cancer progression, such as the WNT/CTNNB1, NOTCH, mTOR, and NF-kB pathways. nih.gov The induction of autophagy, a cellular self-degradative process, is another mechanism through which these compounds can exert their anticancer effects. nih.gov

The versatility of the N-arylbenzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has made it an attractive template for the design and synthesis of novel therapeutic agents targeting a range of diseases. nih.gov

Historical Overview of Initial Academic Investigations and Significance of N-(4-cyanophenyl)-2-hydroxybenzamide

The academic exploration of salicylanilides dates back several decades, initially focusing on their antimicrobial and anthelmintic activities. nih.gov Halogenated salicylanilides, for instance, have been utilized in both human and veterinary medicine for their effectiveness against parasitic infections. nih.gov Over time, the scope of research broadened to encompass other potential therapeutic areas, most notably cancer. nih.gov

While a precise historical timeline for the initial synthesis and investigation of this compound is not extensively documented in seminal standalone studies, its emergence can be situated within the broader and systematic exploration of the salicylanilide chemical space. Researchers in medicinal chemistry often synthesize libraries of related compounds to establish structure-activity relationships (SAR). It is highly probable that this compound was first synthesized and studied as part of one such library, aimed at understanding how different substituents on the aniline (B41778) ring influence biological activity. The introduction of a cyano group at the 4-position of the phenyl ring is a common strategy in medicinal chemistry to modulate properties such as polarity, hydrogen bonding capacity, and metabolic stability.

Current Research Landscape and Key Academic Foci for this compound and Related Analogs

The current research landscape for this compound and its analogs is predominantly centered on their potential as anticancer agents. Academic investigations are focused on elucidating their mechanisms of action, identifying specific molecular targets, and improving their therapeutic index through chemical modifications.

A significant area of focus is the investigation of these compounds in various cancer cell lines. For instance, studies on related salicylanilide derivatives have demonstrated their ability to induce cell death in glioblastoma (GBM) cells. nih.gov Research has also explored the antiproliferative effects of novel salicylanilide derivatives against human cancer cell lines that overexpress the epidermal growth factor receptor (EGFR). nih.gov

Furthermore, the role of these compounds in modulating cellular processes such as autophagy continues to be a key area of academic inquiry. nih.gov The ability of salicylanilide derivatives to induce autophagy has been linked to cell death in gastric cancer, glioblastoma, and castration-resistant prostate cancer cell cultures. nih.gov

The development of peptide conjugates of salicylanilides is an emerging research direction. nih.gov By attaching these compounds to targeting peptides, researchers aim to enhance their delivery to specific cancer cells, thereby increasing their efficacy and reducing off-target effects. nih.gov

Rationale and Objectives for Continued Research on this compound

The rationale for the continued investigation of this compound is multifaceted and grounded in the established therapeutic potential of the broader salicylanilide class. The primary objective of ongoing research is to fully characterize the pharmacological profile of this specific compound and its derivatives to determine their potential for clinical development.

Key research objectives include:

Elucidation of Precise Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by this compound is crucial. This includes investigating its effects on mitochondrial function, cell cycle progression, and apoptosis in various cancer cell types.

Establishment of Comprehensive Structure-Activity Relationships (SAR): Systematic modification of the this compound scaffold is necessary to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

In Vivo Efficacy and Preclinical Development: Promising in vitro findings must be translated into in vivo models to assess the compound's efficacy and safety in a more complex biological system. This is a critical step toward any potential clinical application.

Exploration of New Therapeutic Indications: While the primary focus is on cancer, the broad biological activity of salicylanilides suggests that this compound and its analogs may have potential in other therapeutic areas, such as infectious diseases. mdpi.com

The N-arylbenzamide scaffold has proven to be a rich source of biologically active compounds, and the specific structural features of this compound warrant its continued investigation as a potential therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-cyanophenyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAUEJWQTUPNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 4 Cyanophenyl 2 Hydroxybenzamide

Established Synthetic Pathways for N-(4-cyanophenyl)-2-hydroxybenzamide

Traditional synthetic routes to this compound and other salicylanilides rely on the robust and well-documented amidation reaction, which can be achieved through several activation methods.

The core of the synthesis is the coupling of a salicylic (B10762653) acid moiety with an aniline (B41778) derivative. To facilitate this amide bond formation, the carboxylic acid group of salicylic acid must be "activated" to make it more susceptible to nucleophilic attack by the amine group of 4-aminobenzonitrile.

One common method involves the use of phosphorus trichloride (B1173362) (PCl₃). In this approach, salicylic acid is reacted with the aniline precursor in the presence of PCl₃, often with heating in a suitable solvent like toluene (B28343) under microwave irradiation. nih.gov This method has been successfully used to synthesize a variety of salicylanilide (B1680751) derivatives. nih.gov Another classical approach is the Schotten-Baumann reaction, which can be performed as a one-pot synthesis where an intermediate acyl chloride is formed in situ without isolation. researchgate.net

While not explicitly detailed for this compound in the provided sources, standard peptide coupling reagents are routinely employed for such transformations. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), or Carbonyl diimidazole (CDI), are standard tools for activating carboxylic acids to form amides under mild conditions. For instance, the synthesis of salicylanilide esters has been achieved using N,N′-dicyclohexylcarbodiimide (DCC), another carbodiimide-based coupling agent. acs.org

The primary precursors for the target molecule are salicylic acid and 4-aminobenzonitrile. The synthesis of related salicylamides has involved multi-step processes starting from simpler materials. For example, salicylamide (B354443) itself can be synthesized from salicylic acid via a two-step process involving an initial acid-catalyzed esterification with methanol (B129727) to form methyl salicylate, followed by aminolysis with ammonium (B1175870) hydroxide. preprints.org

Furthermore, functional group transformations on the precursors are a key strategy for creating diverse analogs. The salicylic acid ring can be modified prior to amidation. A notable example is the nitration of salicylaldehyde, a related precursor, using a nitrating mixture of sulfuric and nitric acid to produce 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.com This dinitrated aldehyde can then be used to synthesize more complex hydrazide-hydrazone derivatives. oatext.com This demonstrates how functionalization of the salicylic ring can be achieved before the final amide bond formation.

Novel and Sustainable Synthetic Methodologies

Recent research has focused on developing more environmentally friendly and efficient synthetic methods, aligning with the principles of green chemistry.

Microwave-assisted synthesis has emerged as a significant green chemistry approach for producing salicylanilide derivatives, valued for its ability to reduce reaction times, save solvent, and increase yields compared to conventional heating. mdpi.com This technique has been successfully applied to obtain various salicylanilide esters and hydrazides. mdpi.comresearchgate.net

Solvent-free reaction conditions represent another advancement. The O-alkylation of salicylamide to produce ethenzamide, for example, can be achieved in 15 minutes at 80°C in a solvent-free system using a phase-transfer catalyst. preprints.org When combined with microwave irradiation under the same solvent-free conditions, the reaction time can be dramatically shortened to just 90 seconds with a 92% yield. preprints.org Furthermore, performing these reactions in water, thereby eliminating organic solvents, is also highly effective under microwave or ultrasonic conditions. preprints.org Visible-light-induced reactions, such as the denitrogenative phosphorylation of benzotriazinones to access ortho-phosphorylated benzamides, offer a metal- and additive-free method, further enhancing the green credentials of the synthesis. nih.gov

Catalysis plays a crucial role in modern synthetic strategies for salicylanilides. Phase Transfer Catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) are effective in promoting reactions such as O-alkylation under mild, energy-efficient conditions. preprints.org For other transformations, transition metals are employed. Nickel-catalyzed denitrogenative annulation and ortho-arylation of 1,2,3-benzotriazin-4(3H)-ones have been developed as efficient routes to construct related scaffolds. nih.gov In one specific patented method, anhydrous platinum(IV) chloride (PtCl₄) was used as a catalyst to synthesize salicylamide from o-hydroxy benzonitrile. google.com A metal-free, denitrogenative sulfonylation of 1,2,3-benzotriazin-4(3H)-ones provides a straightforward approach to synthesizing salicylanilide sulfonates, which can then be converted to salicylamides. nih.gov

Table 1: Summary of Synthetic Methodologies for Salicylanilides and Related Derivatives

Methodology Key Reagents/Catalysts Description Reference(s)
PCl₃ Mediated Amidation Salicylic acid derivative, aniline derivative, PCl₃, toluene A classic method for forming the amide bond between a salicylic acid and an aniline. nih.gov
Microwave-Assisted Synthesis Salicylanilide precursors An eco-friendly method that uses microwave irradiation to accelerate reactions, reduce solvent use, and improve yields for esters and hydrazides. mdpi.comresearchgate.net
Solvent-Free Synthesis Salicylamide, alkyl halide, Phase Transfer Catalyst (e.g., TBAB) O-alkylation reaction performed without solvent, often enhanced with microwave or ultrasound, representing a green chemistry approach. preprints.org
Denitrogenative Cross-Coupling 1,2,3-Benzotriazin-4(3H)-ones, organosulfonic acids A novel, metal-free method to produce salicylanilide sulfonates, which are precursors to salicylamides. nih.gov
Nickel Catalysis Benzotriazinones, organic boronic acids Nickel-catalyzed denitrogenative reactions provide an efficient pathway to ortho-arylated benzamides. nih.gov

Derivatization and Analog Synthesis Strategies for Structural Exploration

The this compound scaffold can be readily modified at several positions to create a diverse library of analogs for structural exploration. The phenolic hydroxyl group, the aromatic rings, and the amide functionality serve as handles for derivatization.

A primary strategy involves modification of the phenolic -OH group. This is often done to improve physicochemical properties. acs.org The hydroxyl group can undergo O-alkylation via the Williamson ether synthesis or be converted into esters. preprints.org For example, reaction with ethyl α-halogenated acid esters yields the corresponding ethyl esters of 2-[2-(phenylcarbamoyl)-phenoxy]alkanoic acids. researchgate.net These esters can be further reacted with hydrazine (B178648) to form hydrazides, which are key intermediates for synthesizing series of new compounds, such as hydrazones formed by condensation with various aldehydes. oatext.comresearchgate.net

Substitution on the aromatic rings is another common approach. Chloro-substituted mdpi.com and bromo-substituted researchgate.net salicylanilide derivatives have been synthesized to explore the impact of halogenation. The synthesis of a compound where the phenolic -OH was replaced by a fluorine atom has also been reported to study the importance of the hydroxyl group. nih.gov

More complex derivatives include peptide conjugates, which have been synthesized to potentially enhance biological targeting or activity. acs.org Additionally, the core structure can be built from highly functionalized precursors, such as reacting 4-amino-2-hydroxybenzoic acid with 3,5-bis-(trifluoromethyl)aniline, to create analogs with multiple substituents. nih.gov

Table 2: Examples of Derivatization Strategies for the Salicylanilide Scaffold

Derivatization Type Modification Strategy Resulting Analog Type Reference(s)
O-Esterification Reaction of the phenolic -OH with an acid or acyl halide. Salicylanilide esters. acs.orgmdpi.comresearchgate.net
Hydrazide/Hydrazone Formation Conversion of O-esters to hydrazides, followed by condensation with aldehydes. Hydrazides and Hydrazones. oatext.comresearchgate.net
O-Alkylation Williamson ether synthesis on the phenolic -OH. Salicylanilide ethers (e.g., Ethenzamide). preprints.org
Aromatic Ring Substitution Synthesis using halogenated (Cl, Br) or functionalized (e.g., trifluoromethyl) anilines or salicylic acids. Halogenated or substituted salicylanilides. nih.govmdpi.comresearchgate.net
Peptide Conjugation Covalent attachment of peptide moieties. Salicylanilide-peptide conjugates. acs.org
Hydroxyl Group Replacement Substitution of the phenolic -OH with another functional group, such as fluorine. Deoxy-fluoro analogs. nih.gov

Modifications on the 2-Hydroxybenzamide Moiety

Research has shown that the aromatic ring of the salicylamide can be substituted at various positions. A common modification is the introduction of a halogen atom, such as chlorine at the 5-position, to yield compounds like 5-chloro-N-aryl salicylamides. nih.gov Another synthetic strategy involves adding a second 2-hydroxybenzamido group at the 4-position, creating more complex hybrid molecules. researchgate.net The synthesis for such a compound proceeds by first preparing 2-hydroxy-4-(2-hydroxybenzamido)benzoyl chloride, which is then reacted with an appropriate amine. researchgate.net

Furthermore, the phenolic hydroxyl group can be a target for modification. For instance, O-alkylation can be achieved by reacting the parent salicylamide with reagents like ethyl chloroacetate. This reaction yields an ester derivative which can be further converted into other functional groups, such as hydrazides, by reacting with hydrazine. researchgate.net These hydrazides serve as versatile intermediates for creating a wider range of derivatives. researchgate.net

Table 1: Examples of Modifications on the 2-Hydroxybenzamide Moiety

Modification TypeReagents/ConditionsResulting Structure/IntermediateReference
HalogenationElectrophilic chlorination5-Chloro-2-hydroxybenzamide derivative nih.gov
O-AlkylationEthyl chloroacetateO-substituted ethyl ester derivative researchgate.net
Amidation2-hydroxy-4-(2-hydroxybenzamido)benzoyl chloride, amine2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamide (B126) researchgate.net
Ester to HydrazideHydrazine2-[2-(N-arylcarbamoyl)-phenoxy]alkanoic acid hydrazide researchgate.net

Substituent Variation on the 4-Cyanophenyl Ring

The N-(4-cyanophenyl) ring is a critical component for derivatization, allowing for the exploration of how different substituents affect molecular interactions. Synthetic routes typically involve the condensation of a salicylic acid derivative with a substituted aniline. By using various substituted anilines, a library of compounds with diverse electronic and steric properties on the N-phenyl ring can be generated.

Studies on related N-phenyl amides demonstrate the feasibility of introducing a wide array of substituents onto this ring. Analogs can be synthesized from precursor anilines bearing different functional groups at various positions (ortho, meta, and para). For example, N-(substituted phenyl)-2-chloroacetamides have been synthesized with substituents including methyl, methoxy, hydroxyl, acetyl, and various halogens (fluoro, chloro, bromo, iodo) on the phenyl ring. nih.gov The cyano group itself has been positioned at the meta (3-CN) and para (4-CN) positions, allowing for direct comparison of isomeric effects. nih.gov

Table 2: Examples of Substituent Variation on the N-Phenyl Ring

Aniline PrecursorResulting N-Phenyl MoietyReference
4-AminobenzonitrileN-(4-cyanophenyl) nih.gov
3-AminobenzonitrileN-(3-cyanophenyl) nih.gov
4-BromoanilineN-(4-bromophenyl) nih.gov
4-ChloroanilineN-(4-chlorophenyl) researchgate.net
4-AcetylanilineN-(4-acetylphenyl) nih.gov
4-HydroxyanilineN-(4-hydroxyphenyl) nih.gov

Linker Region Modifications and Bioisosteric Replacements

The amide bond is a central linker in the this compound structure. While crucial for maintaining the structural integrity, the amide bond can be susceptible to enzymatic cleavage in biological systems. cambridgemedchemconsulting.com Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a key strategy in medicinal chemistry to enhance metabolic stability, improve pharmacokinetic profiles, and modulate activity. cambridgemedchemconsulting.comdrughunter.com

A variety of functional groups have been identified as effective bioisosteres for the amide bond. nih.gov These replacements are designed to mimic the geometry and electronic characteristics of the trans-amide conformation. cambridgemedchemconsulting.com Common examples include five-membered heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and imidazoles. drughunter.comnih.gov These heterocycles are generally more resistant to metabolic degradation. cambridgemedchemconsulting.comnih.gov For example, 1,2,3-triazoles can be synthesized via copper-catalyzed "click" chemistry and are known to be stable against hydrolysis and oxidation. cambridgemedchemconsulting.com

Other non-classical bioisosteres include sulfonamides and the trifluoroethylamine motif. cambridgemedchemconsulting.comdrughunter.com The trifluoroethylamine group, in particular, can mimic the carbonyl of the amide while its trifluoromethyl group reduces the basicity of the adjacent amine and can enhance metabolic stability. drughunter.com The choice of bioisostere is context-dependent, as even slight changes can significantly alter a compound's biological and physical properties. drughunter.com

Table 3: Common Bioisosteric Replacements for the Amide Linker

BioisostereKey FeaturesPotential AdvantagesReference(s)
1,2,3-TriazoleFive-membered heterocycleMetabolically stable, resistant to hydrolysis and oxidation cambridgemedchemconsulting.comnih.gov
1,2,4-OxadiazoleFive-membered heterocycleMimics planarity and dipole moment of amide nih.gov
1,3,4-OxadiazoleFive-membered heterocycleCan improve metabolic stability and bioavailability cambridgemedchemconsulting.comnih.gov
SulfonamideSO₂NH groupCan mimic H-bonding, may alter solubility cambridgemedchemconsulting.com
TrifluoroethylamineCH₂-CF₃ group adjacent to amineEnhances metabolic stability, reduces amine basicity drughunter.com
Retro-amideInverted amide bond (NH-CO)Can alter H-bonding patterns and improve selectivity drughunter.com

Mechanistic Investigations of Biological Interactions and Molecular Targets of N 4 Cyanophenyl 2 Hydroxybenzamide

Exploration of Potential Biological Targets and Pathways

Detailed studies exploring the specific biological targets and pathways of N-(4-cyanophenyl)-2-hydroxybenzamide are largely absent from the current scientific literature. The information available is primarily based on the activities of the broader chemical class of salicylamides and related benzamide (B126) derivatives.

Enzyme Inhibition and Activation Studies (e.g., MAO, HDAC, Glutamate (B1630785) Dehydrogenase)

Direct studies on the inhibitory or activatory effects of this compound on monoamine oxidase (MAO), histone deacetylases (HDACs), or glutamate dehydrogenase have not been specifically reported.

However, the general class of N-hydroxybenzamides has been identified as potent histone deacetylase (HDAC) inhibitors. nih.gov This suggests a potential, though unconfirmed, for this compound to exhibit similar activity. For instance, various N-hydroxybenzamide derivatives have been synthesized and shown to possess HDAC inhibitory activity with some exhibiting antiproliferative effects against cancer cell lines. nih.gov It is important to note that these findings are for the broader chemical class and not for this compound itself.

Regarding MAO, while some polyamine analogs and benzylamine-sulfonamide derivatives have been investigated as MAO inhibitors, there is no specific data linking this compound to this enzyme. ncats.ionih.gov Similarly, no studies were found that examined the effect of this compound on glutamate dehydrogenase activity.

Receptor Binding and Modulation Assays

There is no publicly available data from receptor binding and modulation assays for this compound.

Studies on other, structurally different salicylamide (B354443) derivatives have shown interactions with various receptors. For example, certain novel arylpiperazine derivatives of salicylamide have demonstrated affinity for α1-adrenergic receptors. mdpi.com Additionally, some salicylamide derivatives have been investigated for their anti-estrogenic activity, suggesting interaction with estrogen receptors. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Protein-Ligand Interaction Profiling

Specific protein-ligand interaction profiling for this compound is not available in the scientific literature. Such studies, which are crucial for understanding the non-covalent interactions between a ligand and its protein target, have not been published for this particular compound.

Cellular and Sub-Cellular Mechanism of Action Studies

Investigations into the cellular and sub-cellular mechanisms of action of this compound are not documented.

Pathway Analysis in In Vitro Cell Culture Models

There are no published studies that have conducted pathway analysis of this compound in in vitro cell culture models.

While research on other salicylamide derivatives has provided some mechanistic insights, such as the inhibition of HBV replication by impairing HBV core protein expression or disrupting capsid formation, these are specific to the tested derivatives and not to this compound. nih.gov Niclosamide, a well-known salicylamide, is known to affect multiple signaling pathways including Wnt/β-catenin, STAT3, NF-κB, and mTORC1, but this is a distinct molecule. nih.gov

Investigation of Intracellular Signaling Cascades (e.g., CREB-dependent pathways)

No studies have been found that investigate the effect of this compound on intracellular signaling cascades, including CREB-dependent pathways.

Modulation of Subcellular Organelle Interactions (e.g., MERCs)

The intricate network of interactions between subcellular organelles is vital for maintaining cellular homeostasis, and its disruption is linked to numerous diseases. nih.gov Organelles like the mitochondria, endoplasmic reticulum (ER), lysosomes, and Golgi apparatus communicate through membrane contact sites (MCSs), such as mitochondria-ER contacts (MERCs), to regulate processes like lipid metabolism and calcium signaling. nih.gov These organelle interaction networks have become novel targets for drug discovery. mdpi.com

While direct studies on this compound's effect on organelle interactions are not extensively documented, the broader class of salicylanilides is known to modulate organelle function. Many salicylanilides function as protonophores, disrupting the proton gradients across mitochondrial and lysosomal membranes. nih.govresearchgate.net This uncoupling of oxidative phosphorylation collapses the mitochondrial membrane potential, a key aspect of their biological activity. researchgate.net For example, the salicylanilide (B1680751) Niclosamide has been shown to compromise the potential-dependent mitochondrial protein translocon machinery. biorxiv.org

Furthermore, the specific chemical substitutions on a molecule can dictate its preferential localization within different subcellular organelles. researchgate.net The presence of specific functional groups can promote accumulation in lysosomes, mitochondria, or even lipid droplets, thereby concentrating their effects within specific cellular compartments. mdpi.comresearchgate.net For instance, some salicylanilides have been found to inhibit endosomal acidification, which in turn prevents the translocation of toxins into the cell cytosol, demonstrating a clear modulation of organelle function. nih.gov This evidence suggests that compounds like this compound likely exert their biological effects in part through the perturbation of organelle integrity and communication.

Molecular Recognition and Binding Mode Analysis

Molecular recognition, the specific interaction between a ligand and its biological target, is fundamental to its mechanism of action. The salicylanilide scaffold is recognized by a wide range of biological targets. pubcompare.aiselleckchem.com Many compounds in this class have been shown to inhibit various enzymes, including viral proteins and protein kinases. medchemexpress.comnih.gov

For example, certain salicylanilides can inhibit HIV-1 integrase or reverse transcriptase. selleckchem.commedchemexpress.com Others have been found to target enzymes critical to the hepatitis C virus, such as NS3 protease and NS5B RNA polymerase. selleckchem.com In cancer cells, salicylanilides have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, where they are thought to compete with ATP for binding at the enzyme's catalytic domain. nih.gov The ability to interact with such a diverse set of ATP-binding sites highlights the versatile molecular recognition properties of the salicylanilide structure.

The specific functional groups on the anilide ring, such as the 4-cyano group in this compound, play a crucial role in this recognition. The cyanophenyl group can influence the compound's lipophilicity and its capacity to interact with biological membranes and molecular targets. ontosight.ai This specific arrangement of functional groups is key to its potential biological activities and its utility as a tool in biochemical studies to probe interactions between small molecules and biomacromolecules. ontosight.ai

Spectroscopic and Biophysical Characterization of Ligand-Target Complexes

A variety of spectroscopic and biophysical methods are employed to characterize the non-covalent interactions between a ligand and its target protein, providing critical data on binding affinity, kinetics, and conformational changes. nih.govrsc.org While specific data for this compound complexes is limited, studies on related compounds illustrate the power of these techniques.

Fluorescence spectroscopy is commonly used to study drug-protein interactions, as the intrinsic fluorescence of proteins (often from tryptophan residues) can be quenched upon ligand binding. nih.govrsc.org This allows for the calculation of binding parameters. Circular Dichroism (CD) spectroscopy provides insight into changes in the secondary and tertiary structure of a protein upon ligand binding. nih.govnih.gov Fourier-transform infrared (FTIR) spectroscopy can also detect changes in a protein's secondary structure by analyzing shifts in the amide bands. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution information about the specific atoms involved in the binding interaction. nih.gov

These methods have been applied to characterize the binding of salicylamide derivatives and other small molecules to proteins like human serum albumin (HSA) and gamma globulins. nih.gov Such studies reveal binding constants, determine the primary binding sites, and confirm whether the ligand induces significant structural perturbations in the target protein. nih.gov

Table 1: Biophysical Techniques for Ligand-Target Characterization

Technique Information Provided Example Application Citation(s)
Fluorescence Spectroscopy Binding constants (Ka), number of binding sites (n), thermodynamic parameters (ΔH, ΔS, ΔG), binding quenching mechanism. Analysis of phthalimide (B116566) analogs binding to plasma proteins like albumin and gamma globulin. nih.gov
Circular Dichroism (CD) Analysis of changes in protein secondary and tertiary structure upon ligand binding. Revealed conformational changes in human serum albumin upon binding of acridone. rsc.org
FTIR Spectroscopy Detection of changes in protein secondary structure (α-helix, β-sheet content) via shifts in amide I and II bands. Used to determine the secondary structure content of the replication terminator protein (RTP) of Bacillus subtilis. nih.gov

| NMR Spectroscopy | Identification of specific amino acid residues at the binding interface and characterization of the ligand's bound conformation. | Confirmed the dimeric state and symmetry of the RTP protein in solution. | nih.gov |

Structural Biology Approaches (e.g., Co-crystallography for related compounds)

Structural biology, particularly X-ray crystallography, provides atomic-level detail of how a ligand binds to its target. While a co-crystal structure for this compound may not be publicly available, extensive research on related salicylamides and salicylic (B10762653) acid provides a clear picture of their molecular interactions.

Co-crystals are multi-component crystals where molecules are held together by non-covalent interactions. researchgate.net Studies on salicylamide and salicylic acid co-crystals reveal the formation of predictable hydrogen-bonding patterns known as supramolecular synthons. researchgate.netbiointerfaceresearch.com The acid-amide heterodimer, formed by strong and directional N-H···O=C and O-H···O=C hydrogen bonds, is a particularly robust and common synthon in these structures. biointerfaceresearch.com

Table 2: Examples of Salicylamide/Salicylic Acid Co-crystals

API Co-former Stoichiometry Key Supramolecular Synthon Citation(s)
Salicylic Acid Benzamide 1:1 and 1:2 Acid-amide heterodimer biointerfaceresearch.com
Salicylamide 4-Acetamidobenzoic Acid 1:1 Not specified, but forms cocrystal nih.gov
Salicylic Acid Imidazole 1:1 Not specified, exists as two polymorphs mdpi.com

Phenotypic Screening and Target Deconvolution Methodologies

Phenotypic screening is a powerful strategy in drug discovery that identifies compounds based on their effect on cellular or organismal behavior, without a priori knowledge of the molecular target. biorxiv.org This approach is particularly valuable for discovering compounds with novel mechanisms of action. Salicylanilides have been successfully identified in several phenotypic screens for a variety of biological activities.

For instance, a phenotypic screen of 678 small molecules for inhibitors of the invasive hyphal growth of the fungus Candida albicans identified a halogenated salicylanilide as a potent inhibitor of this virulence trait. biorxiv.org The same compound and its analog, Niclosamide, also inhibited biofilm formation and the invasion of host epithelial cells. biorxiv.org In a different screen, a library of salicylanilides was evaluated for the ability to protect neurons from Botulinum neurotoxin A (BoNT/A). This led to the discovery of a salicylanilide, designated sal30, that potently inhibited the toxin with an IC₅₀ of 141 nM. nih.gov

Following a successful phenotypic screen, the critical next step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. For the antifungal salicylanilide, subsequent transcriptional profiling and chemogenomic analysis suggested that its activity was due to the disruption of the mitochondrial protein translocon machinery. biorxiv.org For the BoNT/A inhibitor sal30, mechanistic studies revealed that it did not inhibit the toxin's enzymatic light chain directly but instead acted as a protonophore, disrupting the endosomal pH gradient required for the toxin to enter the cell's cytosol. nih.gov These examples demonstrate the utility of phenotypic screening in uncovering new biological activities for the salicylanilide class, followed by focused studies to deconvolute the mechanism of action.

Table 3: Findings from Phenotypic Screens of Salicylanilides

Screened Compound Class Phenotypic Screen Assay Key Finding Inferred Mechanism of Action Citation(s)
Halogenated Salicylanilides Inhibition of Candida albicans hyphal growth and biofilm formation. Identified N¹-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide as a potent inhibitor of fungal virulence. Compromises the mitochondrial protein translocon machinery. biorxiv.org
Salicylanilide Library Protection of neurons from Botulinum neurotoxin A (BoNT/A)-mediated cleavage of SNAP-25. Identified "sal30" as a potent inhibitor of BoNT/A activity (IC₅₀ = 141 nM). Acts as a protonophore, disrupting endosomal acidification and preventing toxin translocation. nih.gov
Clinically Used Drugs Inhibition of STAT3 signaling pathway in cancer cells. Niclosamide identified as a potent inhibitor. Suppresses Tyr705 phosphorylation and nuclear translocation of STAT3. nih.gov

Structure Activity Relationship Sar and Rational Design of N 4 Cyanophenyl 2 Hydroxybenzamide Analogs

Systemic SAR Studies of N-(4-cyanophenyl)-2-hydroxybenzamide Core

The 2-hydroxybenzamide portion, also known as a salicylamide (B354443), is a critical component for the biological activity of many compounds. The position of the hydroxyl group is particularly important. acs.org For instance, studies on related salicylanilide (B1680751) derivatives show that substitutions at the hydroxyl group can lead to new classes of compounds with altered biological profiles. researchgate.net

Modifications often involve introducing various substituents onto the phenyl ring of the 2-hydroxybenzamide moiety. The nature, size, and position of these substituents can significantly impact potency and selectivity. For example, in a related series of TRPV1 antagonists, replacing a hydrogen atom with a fluorine atom on the phenyl ring was found to be crucial for activity. nih.gov Conversely, introducing bulkier halogens like chlorine or bromine, while sometimes increasing binding affinity, could lead to a reduction in antagonistic potency. nih.gov

Metabolic functionalization, such as adding hydroxyl or carboxyl groups to alkyl substituents on the ring, can also drastically alter activity. nih.gov Hydroxylation may lead to retention, attenuation, or loss of activity, whereas carboxylation generally leads to a loss of activity unless the modification occurs far from the primary pharmacophore. nih.gov

Table 1: Hypothetical SAR Data for Substitutions on the 2-Hydroxybenzamide Ring This table illustrates the principles of SAR based on findings from analogous series.

The 4-cyanophenyl group is a key feature in many biologically active molecules, often acting as a crucial binding element. The cyano (-CN) group is a potent hydrogen bond acceptor and can participate in critical interactions with target proteins. Its electron-withdrawing nature also influences the electronic properties of the entire molecule.

In studies of dual aromatase-sulfatase inhibitors, the para-cyanophenyl ring was found to provide the best-balanced inhibition of both enzymes. nih.gov Replacing the cyano group with hydrogen or substituting the entire ring with other moieties like a 3,5-difluorophenyl ring resulted in a significant shift in activity, highlighting the specific role of the 4-cyanophenyl group. nih.gov While modifications sometimes improved inhibition of one target, they often did so at the expense of the other, demonstrating that this group is essential for achieving a desired dual-activity profile. nih.gov

Table 2: Impact of 4-Cyanophenyl Group Modification on Biological Activity This table is based on SAR findings for dual-acting enzyme inhibitors where the 4-cyanophenyl group was modified.

The amide bond (-CO-NH-) connecting the two aromatic rings is not merely a spacer but plays a vital role in maintaining the correct orientation of the two moieties and can participate in hydrogen bonding with the biological target. Modifications to this linker, such as altering its rigidity, length, or replacing it with bioisosteres (e.g., reverse amide, ester, or an alkene), can have profound effects on activity. nih.gov

For example, replacing a methylene (B1212753) linker with a more rigid difluoromethylene linker in related inhibitor structures has been explored to confer more favorable properties for binding to an active site. nih.gov The stability of the linker is also a key consideration, as amide bonds can be susceptible to hydrolysis by metabolic enzymes.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) is a powerful approach. gardp.orgnih.gov It uses the structural and physicochemical properties of known active molecules, like this compound, to develop a model that predicts activity. nih.gov

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (a pharmacophore) that a molecule must possess to interact with its target and elicit a biological response. dovepress.comresearchgate.net For a molecule like this compound, these features are typically derived from the spatial arrangement of its functional groups. temple.eduresearchgate.net

A hypothetical pharmacophore model for this scaffold would likely include:

A Hydrogen Bond Donor: The hydroxyl (-OH) group on the benzamide (B126) ring.

A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the amide linker and the nitrogen of the cyano (-CN) group.

Two Aromatic Rings: The 2-hydroxybenzoyl and the 4-cyanophenyl rings, which can engage in hydrophobic and π-π stacking interactions.

This model serves as a 3D query for screening large compound databases to find new, structurally diverse molecules that could have the same biological activity. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound analogs, a 3D-QSAR model could be developed to predict the inhibitory activity of newly designed compounds before they are synthesized. researchgate.net

The process involves aligning a set of analogs and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic fields). Statistical methods, such as Partial Least Squares (PLS) or Genetic Function Approximation (GFA), are then used to build an equation that correlates these descriptors with activity. researchgate.net A robust QSAR model is characterized by high correlation coefficients (r²) and cross-validated coefficients (q² or r²cv), indicating strong predictive power. researchgate.netresearchgate.net The resulting models can be visualized as 3D contour maps, showing regions where certain properties (e.g., bulkiness, positive charge) are predicted to increase or decrease biological activity, thereby guiding further drug design efforts. researchgate.net

Fragment-Based Drug Design (FBDD) Considerations for this compound Scaffolds

Fragment-Based Drug Design (FBDD) offers a powerful strategy for the development of potent and selective inhibitors by identifying and optimizing small molecular fragments that bind to a biological target. nih.gov This approach is particularly valuable for scaffolds like this compound, where understanding the contribution of individual molecular fragments can guide the rational design of more effective analogs. The core principle of FBDD involves either screening a library of small fragments to identify initial hits or deconstructing a known active molecule into its constituent fragments to analyze their individual contributions to bioactivity. nih.gov

The this compound scaffold can be conceptually deconstructed into two primary fragments: the 2-hydroxybenzamide (salicylamide) head group and the 4-cyanophenyl tail group. Analyzing the structure-activity relationship (SAR) of each fragment provides critical insights for optimization through fragment growing, linking, or merging strategies. nih.gov

Deconstruction of the this compound Scaffold

The deconstruction-reconstruction approach in FBDD allows for the systematic exploration of the chemical space around a known active scaffold. nih.gov By breaking down this compound into its core components, medicinal chemists can evaluate the significance of each part and explore variations to enhance properties like potency, selectivity, and pharmacokinetic profiles.

Key Fragments of this compound:

Fragment NameChemical StructureKey Features
2-Hydroxybenzamide (Salicylamide)Phenolic hydroxyl group, Amide linker, Aromatic ring
4-CyanophenylPhenyl ring, Cyano group

Structure-Activity Relationship of the 2-Hydroxybenzamide Fragment

The 2-hydroxybenzamide moiety is a well-established pharmacophore found in numerous biologically active compounds. The phenolic hydroxyl group and the amide linker are often crucial for establishing key interactions with protein targets, such as hydrogen bonding.

Research on various salicylanilide derivatives has demonstrated that modifications to this fragment significantly impact biological activity. For instance, in a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, the nature and position of substituents on the salicylamide ring were found to be critical for their antimicrobial effects. nih.gov While not the exact target class, these findings highlight the sensitivity of the salicylamide scaffold to substitution.

Illustrative SAR Data for Salicylamide Analogs:

Compound ModificationTarget/AssayObserved ActivityReference
Substitution on the salicylamide ringAntibacterialActivity is sensitive to the position and nature of substituents. nih.gov
Esterification of the phenolic hydroxylAntibacterialCan modulate hydrophobicity and membrane penetration. nih.gov
Introduction of chloro substituentsAntibacterialN-(2-chlorophenyl)-2-hydroxybenzamide derivatives showed good activity against Gram-positive bacteria. nih.gov

These findings suggest that in an FBDD campaign, the 2-hydroxybenzamide fragment could be a starting point for exploring different substitution patterns on the aromatic ring to optimize interactions with a specific target's binding pocket.

Structure-Activity Relationship of the 4-Cyanophenyl Fragment

The 4-cyanophenyl group serves as a versatile fragment in drug design, often involved in hydrophobic and polar interactions. The cyano group can act as a hydrogen bond acceptor and its linear geometry can be advantageous for fitting into narrow binding pockets.

In the context of anticancer agents, the 4-cyanophenyl moiety has been incorporated into various scaffolds. For example, in a series of 4-cyanophenyl substituted thiazol-2-ylhydrazones, this group was a key component of compounds showing significant efficacy against carcinoma cell lines. nih.gov

Illustrative SAR Data for 4-Cyanophenyl-Containing Compounds:

Compound SeriesKey FindingReference
4-Cyanophenyl substituted thiazol-2-ylhydrazonesThe 4-cyanophenyl group contributed to potent anticancer activity against HCT-116 and MCF-7 cell lines. nih.gov
Dual Aromatase–Sulfatase InhibitorsReplacement of the para-cyanophenyl ring with other ring structures led to variations in inhibitory potency. researchgate.net

These examples underscore the importance of the 4-cyanophenyl fragment for achieving desired biological activity and provide a basis for its use and modification in an FBDD program.

Strategies for FBDD Optimization

Based on the deconstruction of the this compound scaffold, several FBDD strategies can be employed for lead optimization:

Fragment Growing: Starting with either the 2-hydroxybenzamide or the 4-cyanophenyl fragment that demonstrates binding to the target, chemical modifications can be systematically added to explore and exploit adjacent binding pockets for improved affinity and selectivity. frontiersin.org

Fragment Linking: If screening identifies separate fragments that bind to different but adjacent sites on the target protein, they can be linked together to create a novel, higher-affinity molecule that spans both binding sites. The amide bond in the parent compound serves as a natural linker between the two key fragments.

Fragment Merging: This strategy involves combining structural features from different fragments that bind to the same or overlapping sites to design a new, more potent compound.

The successful application of these FBDD principles to the this compound scaffold relies on the iterative process of design, synthesis, and biological evaluation, guided by a deep understanding of the SAR of its constituent fragments.

Computational and Theoretical Chemistry Applications in N 4 Cyanophenyl 2 Hydroxybenzamide Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in understanding the binding mechanism of N-(4-cyanophenyl)-2-hydroxybenzamide with its potential biological targets.

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound research, both structure-based and ligand-based virtual screening approaches are valuable.

Structure-based virtual screening relies on the three-dimensional structure of the target protein. Large compound libraries can be docked into the active site of the target to identify potential hits. For instance, in the search for novel inhibitors of specific enzymes, a library of benzamide (B126) derivatives, including this compound, could be screened against the enzyme's crystal structure.

Ligand-based virtual screening, on the other hand, is employed when the 3D structure of the target is unknown. This method utilizes the structural information of known active compounds to identify others with similar properties. Pharmacophore modeling, a key component of ligand-based screening, involves identifying the essential three-dimensional arrangement of functional groups responsible for biological activity.

Table 1: Comparison of Virtual Screening Methodologies

MethodologyBasisRequirementsApplication in this compound Research
Structure-Based 3D structure of the biological targetKnown protein structure (from X-ray crystallography, NMR, or homology modeling)To identify novel targets for this compound by docking it into the active sites of various proteins.
Ligand-Based Properties of known active ligandsA set of molecules with known activity against the targetTo find molecules with similar pharmacophoric features to this compound that may exhibit similar biological activity.

Analysis of Binding Poses and Interaction Energies

Once a potential binding pose of this compound is identified through docking, a detailed analysis of the interactions between the ligand and the target protein is performed. This analysis is crucial for understanding the determinants of binding affinity and selectivity. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

The binding energy, a key output of molecular docking simulations, provides an estimation of the binding affinity between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. These calculated energies help in ranking potential drug candidates and prioritizing them for further experimental validation.

Table 2: Typical Interactions and Their Significance in Ligand Binding

Interaction TypeDescriptionPotential Role in this compound Binding
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The hydroxyl and amide groups of this compound can act as hydrogen bond donors and acceptors.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.The phenyl rings of the molecule can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a target protein.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The aromatic rings of this compound can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target's active site.
Electrostatic Interactions The attractive or repulsive forces between charged or polar groups.The cyano group and other polar functionalities can participate in electrostatic interactions with charged or polar residues of the target protein.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the molecular system, allowing researchers to study the conformational changes and flexibility of this compound and its complexes with biological targets over time.

Stability and Flexibility of this compound in Simulated Biological Environments

MD simulations can be used to assess the conformational stability and flexibility of this compound in various simulated environments, such as in water or a lipid bilayer, mimicking physiological conditions. By analyzing the trajectory of the simulation, researchers can identify the most stable conformations of the molecule and understand its dynamic behavior. This information is valuable for predicting how the molecule might behave in a biological system.

Dynamic Behavior of Ligand-Target Complexes

MD simulations of the this compound-target complex can provide insights into the stability of the binding pose predicted by molecular docking. These simulations can reveal whether the key interactions are maintained over time and how the ligand and protein adapt to each other's presence. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation can quantify the stability and flexibility of the complex.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of this compound. These calculations are essential for elucidating the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Quantum chemical methods can be used to optimize the geometry of this compound, providing accurate information about its bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial for subsequent computational studies, including molecular docking and MD simulations.

Furthermore, quantum chemical calculations can determine various electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

The molecular electrostatic potential (MEP) surface, another output of quantum chemical calculations, illustrates the charge distribution around the molecule. This information is valuable for predicting the regions of the molecule that are most likely to participate in electrostatic interactions with a biological target.

Table 3: Key Parameters from Quantum Chemical Calculations and Their Significance

ParameterDescriptionRelevance to this compound
Optimized Geometry The lowest energy conformation of the molecule.Provides accurate bond lengths and angles for use in other computational models.
HOMO-LUMO Energy Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates the chemical reactivity and stability of the molecule.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Helps to identify regions of the molecule that are prone to electrophilic and nucleophilic attack and are likely to be involved in electrostatic interactions.
Vibrational Frequencies The frequencies at which the molecule's bonds vibrate.Can be compared with experimental spectroscopic data (e.g., from IR and Raman spectroscopy) to validate the computational model.

Electronic Structure Properties and Reactivity Prediction

No studies detailing the electronic structure of this compound were found. Such studies would typically involve quantum mechanical calculations, like Density Functional Theory (DFT), to determine properties such as:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): Generation of MEP maps to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Without dedicated research on this compound, data for these properties remains unavailable.

pKa and Protonation State Analysis

There is no available research that has computationally predicted the acid dissociation constant (pKa) of this compound. This type of analysis is vital for understanding a compound's behavior in different pH environments, such as those found in biological systems. Computational methods for pKa prediction would typically identify the most likely sites for protonation or deprotonation (e.g., the hydroxyl and amide groups) and calculate their respective pKa values to determine the dominant ionic species at physiological pH.

In Silico Property Prediction for Research Optimization

In silico (computer-based) prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a standard practice in modern drug discovery to optimize research efforts. However, specific in silico studies for this compound have not been reported.

Theoretical Absorption and Distribution Modeling

No computational models predicting the absorption and distribution of this compound were found. This would involve predicting key parameters such as:

Human Intestinal Absorption (HIA): Predicting the extent to which the compound would be absorbed from the gastrointestinal tract.

Caco-2 Permeability: Modeling the compound's ability to cross the intestinal epithelial barrier.

Blood-Brain Barrier (BBB) Penetration: Assessing the likelihood of the compound entering the central nervous system.

Plasma Protein Binding (PPB): Predicting the degree to which the compound binds to proteins in the blood, which affects its availability to act on a target.

Computational Assessment of Solubility and Lipophilicity

Specific computational assessments of the aqueous solubility (logS) and lipophilicity (logP) for this compound are not available in the literature. These properties are fundamental to a drug candidate's pharmacokinetic profile. Predictive models use the molecular structure to calculate these values, helping to identify potential issues with formulation or bioavailability early in the research process.

Pre Clinical Research Contexts and Target Engagement Studies

In Vitro Efficacy Studies in Disease-Relevant Cell Lines

Initial evaluation of a compound's potential involves in vitro studies using cell lines that are representative of a particular disease state. These studies are crucial for establishing a foundational understanding of the compound's biological activity.

Assessment of Cellular Pathway Modulation

The impact of a compound on fundamental cellular processes such as proliferation, apoptosis, and cell cycle progression is a primary indicator of its therapeutic potential, particularly in oncology.

Cell Proliferation and Viability: Compounds belonging to the salicylanilide (B1680751) and benzamide (B126) classes have been evaluated for their antiproliferative effects across various human cancer cell lines. nih.govnih.gov For instance, studies on related l-prolinamides demonstrated significant inhibitory effects on the growth of gastric carcinoma (SGC7901), colon carcinoma (HCT-116), liver carcinoma (HepG2), and lung carcinoma (A549) cells. nih.gov The antiproliferative efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Apoptosis Induction: A key mechanism for many anti-cancer agents is the induction of programmed cell death, or apoptosis. This is often assessed by methods like Annexin V/PI staining followed by flow cytometry. mdpi.com Treatment with an active compound can lead to a significant increase in the population of cells undergoing both early and late-stage apoptosis. mdpi.com Mechanistically, this can involve the cleavage of hallmark apoptotic proteins such as PARP and caspase-3, as well as the modulation of the Bcl-2 family of proteins, which regulate the mitochondrial pathway of apoptosis. mdpi.commdpi.com

Cell Cycle Progression: Many therapeutic compounds exert their effects by interfering with the cell cycle, leading to arrest at specific phases (e.g., G2/M phase). mdpi.com This prevents cancer cells from completing division and proliferation. The distribution of cells in different phases of the cell cycle is analyzed by flow cytometry after staining cellular DNA with a fluorescent dye. Some salicylanilide derivatives have been reported to cause cell cycle blockage in cancer cells. nih.gov

Table 1: Example of In Vitro Antiproliferative Activity of Related Benzamide Compounds Data presented is illustrative of typical findings for this class of compounds.

Compound Class Cell Line Cancer Type Measured Effect IC50 (µM)
l-prolinamide HepG2 Liver Carcinoma Cell Inhibition >50
l-prolinamide A549 Lung Carcinoma Cell Inhibition Varies
l-prolinamide HCT-116 Colon Carcinoma Cell Inhibition Varies
Phenylhydroxamic acid Various Hematologic HDAC6 Inhibition 0.00384

Gene Expression and Proteomics Analysis in Cellular Models

To understand the broader impact of a compound on cellular function, researchers employ genomics and proteomics techniques.

Gene Expression Analysis: Histone deacetylase (HDAC) inhibitors, a class to which N-(4-cyanophenyl)-2-hydroxybenzamide is related, can induce changes in the expression of a small subset of genes. wikipedia.org By preventing the removal of acetyl groups from histones, these inhibitors maintain a more open chromatin structure, which can lead to the transcriptional activation of some genes and the repression of others. wikipedia.org These changes can affect oncogenes or tumor suppressors, contributing to the compound's anti-tumor effects. wikipedia.org

Proteomics Analysis: Proteomics allows for a large-scale comparison of protein expression between untreated and treated cells. A primary technique used for this is two-dimensional gel electrophoresis (2-DE), which separates proteins based on their isoelectric point and molecular mass. nih.gov By comparing the protein spot patterns of control and treated cell lysates, researchers can identify proteins that are differentially expressed. nih.gov These proteins can then be excised from the gel and identified using mass spectrometry, providing insights into the cellular pathways modulated by the compound. nih.gov

Biochemical Assays for Target Validation and Lead Identification

Biochemical assays are essential for confirming that a compound directly interacts with its intended molecular target and for characterizing the nature of that interaction. This process is a key part of target validation and lead identification. nih.gov

Enzyme Kinetic Studies and Inhibition Mechanism Determination

For compounds that target enzymes, such as HDACs or sirtuins, kinetic studies are performed to determine the potency and mechanism of inhibition. nih.gov

Enzyme Inhibition: The primary goal is to determine the concentration of the compound required to inhibit the enzyme's activity by half (IC50). For example, potent and selective inhibitors for sirtuins, which are NAD+-dependent protein lysine deacylases, have been identified through screening and design. nih.gov Similarly, inhibitors of HDAC6 have been developed with IC50 values in the low nanomolar range. researchgate.net

Mechanism of Inhibition: Kinetic analyses help to elucidate how the inhibitor interacts with the enzyme. The main types of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity. In pure non-competitive inhibition, the inhibitor binds with equal affinity to the free enzyme and the enzyme-substrate complex. mdpi.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. nih.gov

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. mdpi.com

Graphical methods, such as Lineweaver-Burk plots or Dixon plots, are used to analyze enzyme rate data and distinguish between these mechanisms. nih.gov

Table 2: Types of Enzyme Inhibition

Inhibition Type Description Effect on Kinetic Parameters
Competitive Inhibitor binds to the active site, competing with the substrate. Increases apparent Km, Vmax remains unchanged.
Non-competitive Inhibitor binds to an allosteric site on the enzyme or enzyme-substrate complex. Km is unchanged, decreases apparent Vmax.
Uncompetitive Inhibitor binds only to the enzyme-substrate complex. Decreases both apparent Km and apparent Vmax.
Mixed Inhibitor binds to an allosteric site, affecting both substrate binding and catalysis. Alters both apparent Km and apparent Vmax.

Reporter Gene Assays for Pathway Activity

Reporter gene assays are powerful tools for measuring the activity of specific signaling pathways within a cell. youtube.com These assays are used to determine if a compound can modulate pathways that are often dysregulated in disease. A reporter gene system typically consists of a transcriptional response element from a target gene engineered to control the expression of a reporter protein, such as luciferase or beta-galactosidase. youtube.com When a signaling pathway is activated, it leads to the transcription and translation of the reporter protein, which can be easily quantified. youtube.com For a compound like this compound, a reporter assay could be used to see if it inhibits pathways like NF-κB, which is relevant in inflammation and cancer.

In Vivo Proof-of-Concept Studies in Mechanistic Animal Models

Biomarker Analysis for Assessing Target Engagement in Biological Systems

In preclinical studies, verifying that a compound engages its intended molecular target within a biological system is a critical step. For inhibitors of Sirtuin 2 (SIRT2), such as this compound, target engagement is commonly assessed by measuring changes in the acetylation status of known SIRT2 substrates. nih.govresearchgate.netmdpi.com SIRT2 is a deacetylase enzyme, and its inhibition leads to an increase in the acetylation levels of its target proteins. nih.gov

The most widely utilized and accepted biomarker for SIRT2 target engagement in cellular models is the acetylation of α-tubulin. nih.govmdpi.com SIRT2 is predominantly located in the cytosol and is a primary deacetylase of α-tubulin, a key component of microtubules. nih.gov Therefore, the inhibition of SIRT2's enzymatic activity by a compound results in a measurable accumulation of acetylated α-tubulin. This can be detected using techniques like Western blotting or immunofluorescence imaging. researchgate.net An increase in the perinuclear acetylation of α-tubulin in cells treated with a SIRT2 inhibitor serves as a direct and reliable indicator that the compound has entered the cell and is actively inhibiting its target. nih.gov

For instance, studies with various selective SIRT2 inhibitors have consistently demonstrated this effect. Treatment of cell lines such as HeLa or MCF-7 breast cancer cells with these inhibitors leads to a significant, dose-dependent increase in acetylated α-tubulin levels. nih.govmdpi.com This specific molecular signature confirms that the biological effects observed are, at least in part, due to the on-target activity of the compound.

Another substrate that can serve as a biomarker is the tumor suppressor protein p53. While p53 is a well-known substrate for SIRT1, dual inhibition of SIRT1 and SIRT2 can lead to an increase in the acetylation of p53 at lysine 382 (K382), which can be a useful biomarker in relevant cancer models. mdpi.comresearchgate.net

The table below summarizes key biomarkers used to confirm SIRT2 engagement in preclinical models.

BiomarkerSubstrate ofChange upon SIRT2 InhibitionMethod of DetectionCell Line Examples
Acetylated α-tubulinSIRT2Increased AcetylationWestern Blot, ImmunofluorescenceMCF-7, HeLa, PC-3M-luc
Acetylated p53 (K382)SIRT1/SIRT2Increased AcetylationWestern BlotMDA-MB-231

Pharmacodynamic Endpoints and Molecular Readouts

Following the confirmation of target engagement, pharmacodynamic (PD) studies are conducted to understand the downstream functional consequences of inhibiting the target. For a SIRT2 inhibitor like this compound, these endpoints are the measurable molecular and cellular changes that result from the increase in substrate acetylation. These readouts provide crucial information on the compound's biological activity and therapeutic potential in various disease contexts, including cancer and neurodegenerative diseases. nih.govmdpi.comnih.gov

A significant pharmacodynamic effect of SIRT2 inhibition is the impact on cancer cell proliferation and survival. A key molecular readout in this context is the degradation of the oncoprotein c-Myc. nih.gov Inhibition of SIRT2 has been shown to effectively decrease the levels of c-Myc in a variety of cancer cell lines, establishing a direct link between SIRT2 activity and the regulation of a critical cancer-driving protein. nih.gov This suggests that the anticancer effects of SIRT2 inhibitors may be mediated through the destabilization of c-Myc. nih.gov

Other important pharmacodynamic endpoints observed in preclinical cancer models include:

Inhibition of Cell Migration: In breast cancer cell lines like MCF-7, potent SIRT2 inhibitors have been shown to reduce cell migration, a key process in tumor metastasis. nih.gov

Induction of Apoptosis: In hematological malignancies, such as human leukemia cell lines, SIRT2 inhibitors can induce programmed cell death (apoptosis). researchgate.net

Regulation of Mitotic Checkpoints: SIRT2 inhibition can lead to decreased protein levels of the mitotic spindle assembly checkpoint protein BubR1, whose degradation is normally prevented by SIRT2-mediated deacetylation. mdpi.com

Inhibition of Anchorage-Independent Growth: A hallmark of cancer cells is their ability to grow without being attached to a surface. SIRT2 inhibitors have been shown to block this capability in cancer cell lines. northwestern.edu

In the context of neurodegenerative diseases, such as Parkinson's disease, a key pharmacodynamic readout is neuroprotection. In cellular models of Parkinson's, treatment with SIRT2 inhibitors has been shown to attenuate the loss of cell viability, indicating a potential therapeutic effect. mdpi.com

The following table details some of the key pharmacodynamic endpoints and molecular readouts associated with SIRT2 inhibition.

Pharmacodynamic EndpointMolecular Readout/EffectDisease Context
Anti-Proliferation / Pro-ApoptosisDegradation of c-Myc oncoproteinCancer
Anti-Proliferation / Pro-ApoptosisInduction of apoptosisLeukemia
Anti-MetastasisInhibition of cell migrationBreast Cancer
Disruption of Cell DivisionDecreased levels of BubR1 proteinCancer
NeuroprotectionAttenuation of cell viability lossParkinson's Disease

Advanced Analytical Techniques Employed in N 4 Cyanophenyl 2 Hydroxybenzamide Research

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopy is a cornerstone in the analysis of N-(4-cyanophenyl)-2-hydroxybenzamide, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound in solution. Techniques such as ¹H and ¹³C NMR provide information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the compound's structural integrity. rsc.org The analysis of chemical shifts, spin-spin coupling, and signal integration confirms the connectivity and relative positions of atoms within the molecule. rsc.org

Beyond structural confirmation, NMR is pivotal in studying the binding of this compound to its biological targets. nih.gov Protein-based NMR methods, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can map the binding site on a target protein. nih.govmdpi.com When the compound binds, it causes chemical shift perturbations (CSPs) or signal broadening for the amino acid residues at the interaction interface, allowing for precise identification of the binding pocket. nih.govmdpi.com Ligand-based NMR techniques, like Saturation Transfer Difference (STD) NMR, are also employed. nih.gov In STD-NMR, saturation is transferred from the target protein to the bound ligand, enabling the identification of binding epitopes and the characterization of binding affinity even for weak interactions. nih.gov

NMR Application Technique Information Obtained
Solution Structure ¹H NMR, ¹³C NMRConfirms chemical structure, connectivity, and proton/carbon environments.
Ligand-Target Binding ¹H-¹⁵N HSQCIdentifies the binding site on the protein target via chemical shift perturbations. mdpi.com
Ligand-Target Binding Saturation Transfer Difference (STD)Identifies which parts of the ligand are in close contact with the protein and determines binding. nih.gov

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₁₄H₁₀N₂O₂. ncats.io The technique is also used to assess the purity of a sample by detecting the presence of any synthesis-related impurities, which would appear as ions with different mass-to-charge (m/z) ratios. rsc.org

In the context of chemical synthesis, techniques combining liquid chromatography with mass spectrometry (LC-MS) are invaluable for reaction monitoring. nih.gov By analyzing small aliquots from the reaction mixture over time, researchers can track the consumption of reactants and the formation of the this compound product, allowing for the optimization of reaction conditions.

Furthermore, LC-MS is instrumental in academic studies of the compound's metabolism. nih.gov When incubated with liver microsomes or other metabolic systems, the parent compound is converted into various metabolites. nih.gov MS and tandem MS (MS/MS) can identify these metabolites by detecting their molecular ions and analyzing their fragmentation patterns, revealing metabolic pathways such as hydroxylation or other oxidative transformations. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in the this compound molecule. libretexts.org The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds. libretexts.org For this compound, the key functional groups give rise to characteristic peaks, confirming the presence of the hydroxyl, amide, and nitrile moieties. libretexts.org

Functional Group Bond Characteristic Absorption Range (cm⁻¹)
Phenolic HydroxylO-H stretch~3200-3600 (broad)
AmideN-H stretch~3100-3500
Amide CarbonylC=O stretch~1630-1680
NitrileC≡N stretch~2220-2260 (sharp) libretexts.org
Aromatic RingC=C stretch~1450-1600

Data sourced from general spectroscopic tables. libretexts.orglibretexts.org

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of this compound in its solid, crystalline state. mdpi.com By diffracting X-rays off a single crystal, a precise electron density map is generated, revealing bond lengths, bond angles, and torsional angles. nih.gov For closely related benzamide (B126) structures, crystallographic analysis has detailed intramolecular hydrogen bonds, such as between the amide N-H and the phenolic oxygen, which stabilize the molecular conformation. nih.gov It also reveals intermolecular interactions, like hydrogen bonding networks, that dictate how the molecules pack together in the crystal lattice. nih.gov

Crystal Data for a Related Benzamide Structure Value
Crystal systemOrthorhombic nih.gov
Space groupP2₁2₁2₁ mdpi.com
Key InteractionsIntramolecular and intermolecular hydrogen bonds nih.gov
Dihedral AngleThe angle between the two aromatic rings is a key conformational feature. nih.gov

This data is representative of analyses performed on similar benzamide compounds. mdpi.comnih.gov

Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique for determining the structure of large macromolecular assemblies. cas.cn While not suitable for analyzing a small molecule like this compound on its own, cryo-EM becomes exceptionally powerful for visualizing the compound when it is bound to a large protein or nucleic acid target. researchgate.netnih.gov By flash-freezing the biological complex, cryo-EM can capture high-resolution images and generate 3D reconstructions that show the precise binding mode and conformational changes induced by the ligand in a near-native, hydrated state. researchgate.netscilit.com

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of this compound and for its quantitative analysis. rsc.orgnih.gov In a typical reversed-phase HPLC method, the compound is passed through a column (e.g., a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. rsc.orgnih.gov The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks detected, often by a UV detector set at a specific wavelength. rsc.org Purity levels are often required to be above 95% for research applications. rsc.orgnih.gov

For quantitative analysis, a calibration curve is first constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against concentration. nih.govresearchgate.net This curve is then used to determine the exact concentration of the compound in unknown samples. researchgate.net Such methods are validated for linearity, accuracy, and precision to ensure reliable results. nih.govnih.gov

Typical HPLC Parameters for Analysis Condition
System Jasco PU-1580 intelligent HPLC PUMP or similar rsc.org
Column Ascentis® C18 (5 µm, 4.6 mm x 250 mm) or equivalent rsc.org
Mobile Phase Acetonitrile/Water mixture, often with an additive like formic acid. rsc.orgnih.gov
Detection UV-Vis detector (e.g., at 254 nm) rsc.org
Mode Isocratic or Gradient elution

Gas Chromatography (GC) for Volatile Components Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. In the context of this compound research, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as a critical tool for assessing the purity of the compound by detecting and quantifying volatile organic impurities. These impurities can originate from the synthetic route as residual solvents, starting materials, or by-products.

The principle of GC involves vaporizing a sample and injecting it onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.

For a compound like this compound, which is a derivative of salicylamide (B354443), it is noteworthy that some salicylamides can be analyzed by GC without prior derivatization. researchgate.net However, for thermally labile compounds, derivatization might be necessary to increase volatility and thermal stability. nih.gov In the case of analyzing for volatile impurities, the method would typically involve dissolving the this compound sample in a suitable solvent and injecting it into the GC-MS system. The resulting chromatogram would show peaks corresponding to the different volatile components, and the mass spectrometer would provide fragmentation patterns to identify each impurity. The method can be validated according to ICH guidelines for parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy to ensure reliable results for quality control purposes. nih.gov

Table 1: Hypothetical GC-MS Analysis of Volatile Impurities in a Sample of this compound

Retention Time (min)Detected CompoundMolecular Weight ( g/mol )Concentration (ppm)
3.5Acetone58.0850
5.2Toluene (B28343)92.1420
8.14-Aminobenzonitrile118.145
12.5Salicylic (B10762653) Acid138.122

This table presents hypothetical data for illustrative purposes.

Biophysical Techniques for Binding Affinity and Kinetics

Understanding how a compound like this compound interacts with biological macromolecules is crucial for drug discovery and development. Biophysical techniques provide quantitative insights into the binding affinity, stoichiometry, kinetics, and thermodynamics of these interactions. Salicylamide derivatives have been noted for their potential as antiviral agents, suggesting they interact with specific viral or host proteins. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions. The principle involves immobilizing one interacting partner (the ligand, e.g., a target protein) onto a sensor chip and flowing the other partner (the analyte, e.g., this compound) over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

In a hypothetical SPR experiment to study the interaction of this compound with a target protein, the protein would be immobilized on the sensor chip. Different concentrations of the compound would then be injected over the surface. The resulting sensorgrams would provide kinetic data about the interaction.

Isothermal Titration Calorimetry (ITC) is another powerful biophysical technique that directly measures the heat changes associated with a binding event. malvernpanalytical.com This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.gov In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution containing the macromolecule (the target protein). The heat released or absorbed during the interaction is measured by a sensitive calorimeter. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein, which can be fitted to a binding model to extract the thermodynamic parameters. mdpi.comspringernature.com

Table 2: Hypothetical Thermodynamic and Kinetic Parameters for the Interaction of this compound with a Target Protein

TechniqueParameterValue
SPR k_on (M⁻¹s⁻¹)1.5 x 10⁴
k_off (s⁻¹)3.0 x 10⁻³
K_D (μM)0.2
ITC K_D (μM)0.25
Stoichiometry (n)1.1
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-1.2
ΔG (kcal/mol)-9.7

This table presents hypothetical data for illustrative purposes.

Differential Scanning Fluorimetry (DSF) and Thermal Shift Assays

Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay, is a high-throughput technique used to assess the thermal stability of a protein in the presence and absence of a ligand. nih.govresearchgate.net The principle relies on the use of a fluorescent dye that preferentially binds to the hydrophobic regions of a protein, which become exposed as the protein unfolds upon heating. harvard.edu The temperature at which 50% of the protein is unfolded is known as the melting temperature (T_m). The binding of a ligand typically stabilizes the protein, resulting in an increase in its T_m. springernature.comnih.gov

This technique is particularly useful for screening compound libraries to identify potential binders and for optimizing buffer conditions for protein stability. nih.gov In a DSF experiment with this compound, the compound would be incubated with the target protein and the fluorescent dye. The sample would then be subjected to a gradual temperature increase in a real-time PCR instrument, and the fluorescence would be monitored. A shift in the T_m of the protein in the presence of the compound would indicate a direct binding interaction.

Table 3: Hypothetical Thermal Shift Assay Data for this compound with a Target Protein

ConditionMelting Temperature (T_m) (°C)ΔT_m (°C)
Protein alone52.5-
Protein + 10 μM Compound55.0+2.5
Protein + 50 μM Compound58.2+5.7
Protein + 100 μM Compound60.1+7.6

This table presents hypothetical data for illustrative purposes.

Future Directions and Unanswered Questions in N 4 Cyanophenyl 2 Hydroxybenzamide Research

Emerging Research Areas and Novel Mechanistic Applications

The N-(4-cyanophenyl)-2-hydroxybenzamide scaffold is a versatile platform for developing modulators of various enzymatic targets, opening up new frontiers in therapeutic intervention.

One of the most promising areas of research is in the development of sirtuin (SIRT) inhibitors . Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like gene expression, metabolic control, and DNA repair. nih.govnih.gov Dysregulation of sirtuin activity is implicated in a range of diseases, including cancer and neurodegenerative disorders. nih.govnih.gov The development of small molecule inhibitors for specific sirtuin isoforms is a significant area of interest. nih.govmdpi.com For instance, research has focused on developing potent and selective inhibitors for SIRT1 and SIRT2, which have shown therapeutic potential in models of Huntington's disease and other conditions. nih.gov The 2-hydroxybenzamide moiety, in particular, can serve as a scaffold for designing such inhibitors.

Another key area of exploration is the development of histone deacetylase (HDAC) inhibitors . HDACs are enzymes that are critical in the epigenetic regulation of gene expression, and their aberrant activity is linked to various cancers and neurodegenerative diseases. nih.gov The hydroxamic acid group, which can be derived from the 2-hydroxybenzamide structure, is a known zinc-binding group that can interact with the zinc ion in the active site of HDACs. nih.gov Research is ongoing to develop more selective HDAC inhibitors to minimize off-target effects and improve therapeutic outcomes. nih.gov The development of new platinum (IV) complexes incorporating HDAC inhibitory fragments represents an innovative approach to cancer therapy. nih.gov

Furthermore, the benzamide (B126) scaffold has been utilized in the design of inhibitors for other important kinase targets. For example, a 4-aminopyridine (B3432731) benzamide scaffold was optimized to develop potent and selective inhibitors of TYK2 kinase , which is involved in the interleukin-12 (B1171171) (IL-12) pathway and is a target for autoimmune diseases. nih.gov This demonstrates the adaptability of the benzamide core in creating targeted therapies.

The following table summarizes potential enzymatic targets for derivatives of the this compound scaffold:

Enzyme FamilySpecific Target(s)Therapeutic Area
Sirtuins (SIRTs)SIRT1, SIRT2Cancer, Neurodegenerative Diseases
Histone Deacetylases (HDACs)Class I, IIa, IIb, IVCancer, Neurodegenerative Diseases
Tyrosine KinasesTYK2Autoimmune Diseases

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and identification of novel chemical entities. mdpi.com These computational approaches are particularly relevant to the future development of this compound-based compounds.

De novo drug design using generative AI models can create novel molecular structures with desired properties. mdpi.com These models, such as variational autoencoders and generative adversarial networks, can explore vast chemical spaces to propose new analogs of this compound that are optimized for specific biological targets. ncats.io

High-throughput virtual screening (HTVS) powered by AI and ML can efficiently screen large compound libraries to identify potential hits. ncats.io By learning from existing data, these models can predict the bioactivity of virtual compounds, prioritizing those with the highest likelihood of success for synthesis and experimental testing.

Structure-based drug design (SBDD) is significantly enhanced by AI. ncats.io For instance, deep learning models can predict the three-dimensional structures of proteins, which is crucial for understanding ligand-protein interactions and designing molecules with high binding affinity and selectivity. nih.gov This is particularly important for designing selective inhibitors for isoforms within the sirtuin and HDAC families.

AI and ML can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.gov

Challenges and Opportunities in this compound Analog Development

While the this compound scaffold holds great promise, the development of its analogs presents both challenges and opportunities.

A primary challenge lies in achieving isoform selectivity , particularly for targets like sirtuins and HDACs, which have multiple, structurally similar isoforms. nih.gov Developing inhibitors that can distinguish between these isoforms is critical to minimizing off-target effects. Structure-based design and computational modeling are key strategies to address this challenge.

The synthesis and modification of complex analogs can also be a hurdle. researchgate.net Developing efficient and scalable synthetic routes is essential for producing a diverse range of derivatives for structure-activity relationship (SAR) studies. The synthesis of related salicylamide (B354443) derivatives has been explored, providing a foundation for future synthetic efforts. researchgate.net

An significant opportunity lies in the application of scaffold hopping . This strategy involves replacing the core scaffold of a molecule with a structurally different one while retaining the key pharmacophoric features. niper.gov.in This can lead to the discovery of novel intellectual property and compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. niper.gov.in

Identification of Key Research Gaps and Prospective Investigations

The future of this compound research will be driven by addressing several key research gaps and pursuing prospective investigations.

A major gap is the lack of comprehensive studies on the synergistic effects of this compound-derived inhibitors with other therapeutic agents. nih.gov Investigating combination therapies, such as pairing HDAC inhibitors with platinum-based cancer drugs, could lead to more effective treatment strategies. nih.gov

There is also a need to explore novel therapeutic targets for this class of compounds. While sirtuins and HDACs are well-established targets, the versatility of the benzamide scaffold suggests that it could be adapted to inhibit other enzymes or receptors involved in disease.

Further research is required to fully elucidate the mechanisms of action of these compounds. While the interaction with the catalytic sites of enzymes like HDACs is understood, the broader downstream effects on cellular pathways are not fully characterized.

Finally, there is a significant need for the development of more sophisticated in silico models that can accurately predict the biological activity and pharmacokinetic properties of this compound analogs. Continued advancements in AI and machine learning will be instrumental in filling this gap.

Q & A

Q. Q1. What are the optimal synthetic routes for N-(4-cyanophenyl)-2-hydroxybenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via coupling reactions. A validated approach involves reacting 2-hydroxybenzoic acid with 4-cyanoaniline using thionyl chloride (SOCl₂) for acid activation, followed by condensation in the presence of a base like triethylamine (Et₃N) . Key steps:

  • Activation: 2-Hydroxybenzoic acid is treated with SOCl₂ to form the acid chloride.
  • Coupling: The acid chloride reacts with 4-cyanoaniline in chloroform under reflux, with Et₃N to neutralize HCl .
  • Purification: Column chromatography (e.g., silica gel with ethyl acetate/petrol ether gradients) yields pure crystals .
  • Optimization: Adjusting stoichiometry (1.2 eq SOCl₂, 1.5 eq Et₃N) and reaction time (3–4 hours) improves yield (47–96% reported) .

Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) confirm structure via diagnostic peaks:
    • ¹H: δ 11.41 (s, phenolic -OH), 10.66 (s, amide -NH), aromatic protons at δ 7.83–7.94 .
    • ¹³C: Carbonyl (C=O) at δ 166.45, cyano (C≡N) at δ 119.18 .
  • X-ray Crystallography: SHELXL/SHELXS refine crystal structures, identifying intramolecular hydrogen bonds (N–H⋯O, O–H⋯O) and planar aromatic rings (dihedral angle ~20°) .
  • Elemental Analysis: Validates purity (e.g., C 70.40%, H 4.11%, N 11.67% vs. theoretical C 70.58%, H 4.23%, N 11.76%) .

Biological Activity and Mechanism

Q. Q3. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?

Methodological Answer:

  • Cytokine Assays: Measure inhibition of pro-inflammatory cytokines (IL-1β, TNF-α) in LPS-stimulated macrophages .
  • Receptor Binding: Use FPR2 (N-formyl peptide receptor 2) transfected HEK293 cells to assess activation/inhibition via calcium flux assays .
  • Dose-Response Studies: IC₅₀ values derived from dose curves (e.g., 1–100 μM) with controls (e.g., dexamethasone) .

Q. Q4. How does the cyano substituent influence the compound’s bioactivity compared to halogenated analogs?

Methodological Answer: The para-cyano group enhances:

  • Electron-Withdrawing Effects: Stabilizes the amide bond, improving metabolic stability vs. halogenated analogs .
  • Hydrogen Bonding: The cyano group participates in weaker C–H⋯N interactions, altering binding to targets like FPR2 compared to halogenated derivatives (e.g., 3,5-dibromo analogs show higher potency but lower solubility) .
  • SAR Studies: Replace cyano with Cl/Br to compare logP, solubility, and receptor affinity .

Advanced Structural and Computational Analysis

Q. Q5. How can computational methods predict the hydrogen-bonding patterns and crystal packing of this compound?

Methodological Answer:

  • Quantum Chemistry (DFT): Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to predict intramolecular H-bonds (N–H⋯O, O–H⋯O) .
  • Graph Set Analysis: Apply Etter’s rules to classify H-bond motifs (e.g., S(6) rings in crystals) .
  • Molecular Dynamics (MD): Simulate crystal packing with force fields (e.g., AMBER) to predict π-π stacking and slip-parallel arrangements .

Q. Q6. What contradictions exist in reported crystal structures of related benzamides, and how can they be resolved?

Methodological Answer:

  • Discrepancies: Variations in dihedral angles (e.g., 20° vs. 15° in halogenated analogs) arise from packing forces or measurement errors .
  • Resolution Strategies:
    • Use high-resolution synchrotron data (λ = 0.7 Å) for accurate refinement .
    • Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Methodological Optimization

Q. Q7. How can synthetic yields be improved while minimizing side products like unreacted aniline or dimerization?

Methodological Answer:

  • Coupling Agent Optimization: Replace SOCl₂ with EDC/HOBt for milder conditions, reducing side reactions .
  • Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • In Situ Monitoring: Track reaction progress via TLC (Rf = 0.5 in EtOAc/hexane 1:1) to halt at completion .

Q. Q8. What strategies validate the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • pH Stability Tests: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; analyze degradation via HPLC .
  • Plasma Stability: Add compound to rat plasma (10% v/v), centrifuge, and quantify remaining via LC-MS .
  • Light Sensitivity: Store in amber vials under N₂ to prevent photodegradation .

Data Interpretation and Reproducibility

Q. Q9. How should researchers address batch-to-batch variability in biological activity data?

Methodological Answer:

  • Purity Control: Use HPLC (≥95% purity) and elemental analysis for each batch .
  • Standardized Assays: Include internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay) .
  • Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across batches .

Q. Q10. What resources (databases, software) are essential for structural and bioactivity data curation?

Methodological Answer:

  • Databases: PubChem (CID lookup), Cambridge Structural Database (CSD refcodes) .
  • Software:
    • Crystallography: SHELXL (refinement), WinGX (data processing) .
    • Bioactivity: ChEMBL (IC₅₀ data), SwissADME (ADME prediction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.